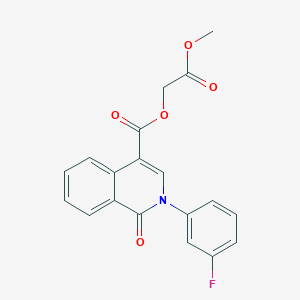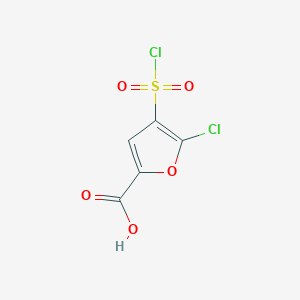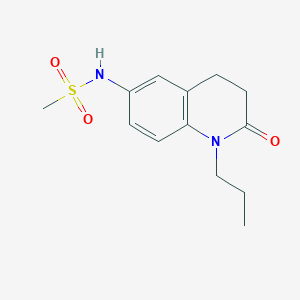
N-(2-oxo-1-propil-1,2,3,4-tetrahidroquinolin-6-il)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a methanesulfonamide group attached. The quinoline core is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide, primarily targets the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
The compound acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . This interaction and the resulting changes help plants overcome abiotic stresses such as drought, cold, and soil salinity .
Biochemical Pathways
The compound affects the ABA signaling pathway . By binding to the ABA receptors and inhibiting PP2C, it activates downstream ABA signaling . This activation leads to a series of biochemical reactions that help the plant adapt to environmental stresses .
Result of Action
The compound activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance . These molecular and cellular effects are a direct result of the compound’s action.
Action Environment
Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to prevent water loss and promote drought resistance would be particularly beneficial in arid environments . .
Análisis Bioquímico
Biochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been found to interact with several biomolecules. It has been identified as a potent activator of multiple members of the family of ABA receptors . This compound is involved in the dephosphorylation of phosphoserine- and phosphothreonine-containing proteins, a key component of many signaling pathways .
Cellular Effects
In cellular processes, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been observed to have significant effects. It has been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex . This interaction results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Temporal Effects in Laboratory Settings
Its role in inhibiting seed germination and promoting drought resistance suggests potential long-term effects on cellular function .
Metabolic Pathways
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is involved in the ABA signaling pathway, which is a key metabolic pathway in plants . It interacts with enzymes such as type 2C phosphatases (PP2C), playing a crucial role in the dephosphorylation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides or propyl alcohols in the presence of a base.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced through sulfonylation reactions using methanesulfonyl chloride and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, triethylamine, dichloromethane as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methanesulfonamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide
- N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Propiedades
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-8-15-12-6-5-11(14-19(2,17)18)9-10(12)4-7-13(15)16/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZCUFLCWKASRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)
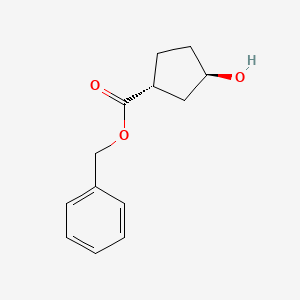
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
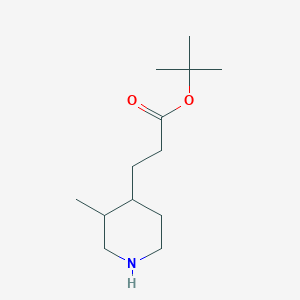
![N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2395233.png)
![N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2395234.png)
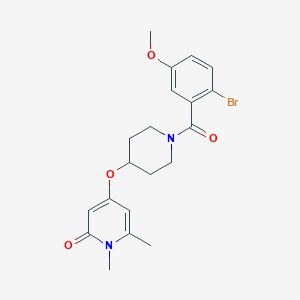
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
